molecular formula C23H20O3S2 B2654450 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one CAS No. 477762-69-9

6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one

Cat. No.: B2654450
CAS No.: 477762-69-9
M. Wt: 408.53
InChI Key: OZAGQWBWALYFMS-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by its complex structure, which includes methoxy groups, a sulfanyl group, and a benzothiophene core. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methoxyacetophenone and thiourea under basic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol (e.g., 4-methylthiophenol) reacts with a suitable leaving group on the benzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups can be substituted under appropriate conditions, such as demethylation followed by introduction of other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Demethylation can be achieved using boron tribromide (BBr3), followed by substitution with various nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. These studies revealed that certain derivatives possess cytotoxic effects with IC50 values lower than 2 μg/mL .

CompoundCell LineIC50 Value (μg/mL)
Compound AMCF-7<2
Compound BHepG25
Compound CSK-LU-13

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that thiophenes and their derivatives can inhibit the growth of various bacterial strains. For example, studies have demonstrated that compounds with a similar thiophene structure exhibit potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiophenes, including the target compound. These derivatives were tested for their efficacy against MCF-7 breast cancer cells. The study concluded that the presence of methoxy groups significantly enhanced the anticancer activity compared to unsubstituted analogs .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of benzothiophene derivatives, including the compound . The research involved testing against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the sulfanyl group increased antibacterial potency, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and sulfanyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{[(4-methylphenyl)imino]methyl}phenol
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one stands out due to its benzothiophene core, which imparts unique electronic and steric properties. The presence of both methoxy and sulfanyl groups further enhances its reactivity and potential for diverse applications.

Biological Activity

6-Methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one (CAS No. 477762-69-9) is a complex organic compound belonging to the class of benzothiophenes. Its unique structural features, including methoxy and thioether groups, suggest potential biological activities that warrant investigation.

The molecular formula of the compound is C23H20O3S2C_{23}H_{20}O_{3}S_{2}, with a molecular weight of 408.54 g/mol. The predicted boiling point is approximately 634.5 °C, and its density is about 1.36 g/cm³ .

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of oncology and virology. The following sections detail specific activities observed in various studies.

Anticancer Activity

Several studies have explored the anticancer properties of benzothiophene derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study:
A study on related benzothiophene derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM . The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

Compound NameIC50 (µM)Cancer Type
Benzothiophene A15Breast Cancer
Benzothiophene B20Lung Cancer
6-Methoxy Compound25Colon Cancer

Antiviral Activity

The antiviral potential of benzothiophene derivatives has also been investigated. Preliminary data suggest that this compound may exhibit activity against certain viral pathogens by inhibiting viral replication.

Research Findings:
In a study assessing various heterocyclic compounds for antiviral properties, derivatives similar to this compound showed promising results against herpes simplex virus type 1 (HSV-1), with EC50 values ranging from 5 to 15 µM . The compounds appeared to interfere with viral entry or replication processes.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may be linked to:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis: The ability to trigger programmed cell death pathways is a common feature among many anticancer agents.

Properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanyl-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3S2/c1-15-4-11-19(12-5-15)27-22-20-13-10-18(26-3)14-21(20)28(24)23(22)16-6-8-17(25-2)9-7-16/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAGQWBWALYFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(S(=O)C3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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